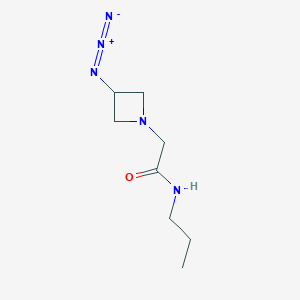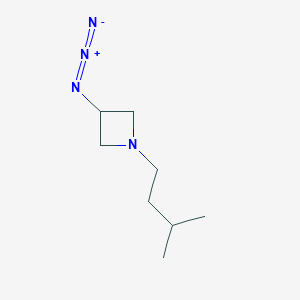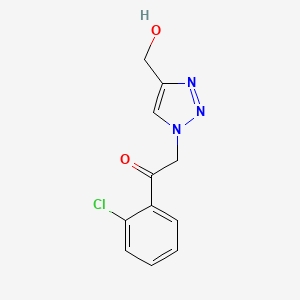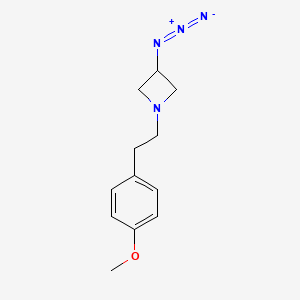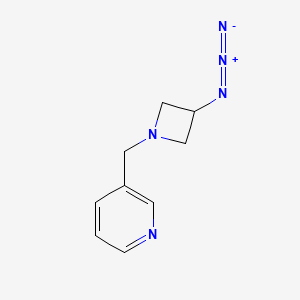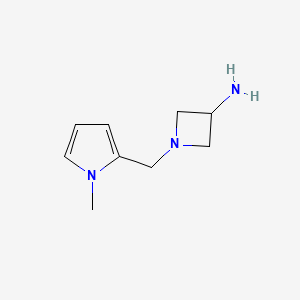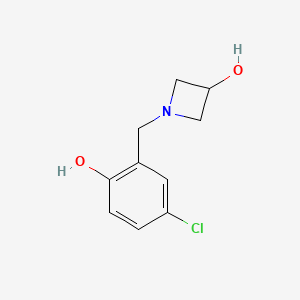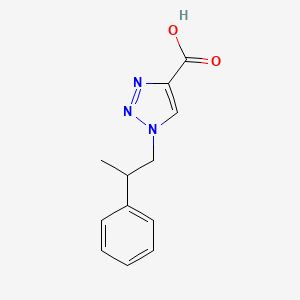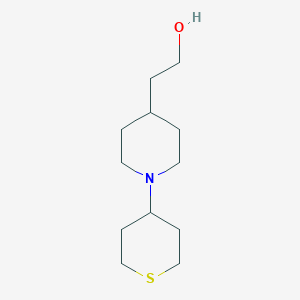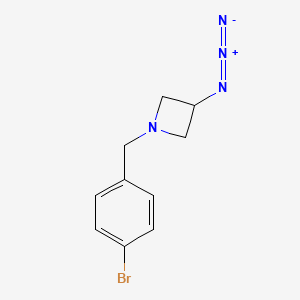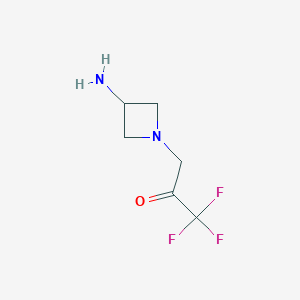
3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one
説明
3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one is a useful research compound. Its molecular formula is C6H9F3N2O and its molecular weight is 182.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Amino Acid Derivatives : This compound serves as an intermediate in the synthesis of various natural and non-natural α-amino acids and their derivatives. For example, it aids in the syntheses of 2-amino-5-hydroxy-4-oxopentanoic acid and 2-amino-4-oxohexanoic acid derivatives (Burger, Rudolph, Neuhauser, & Gold, 1992).
Antibacterial Applications : The compound exhibits potent antibacterial activities against both Gram-positive and Gram-negative bacteria. It shows enhanced potency against clinical isolates, indicating its significant role in antibacterial drug development (Kuramoto et al., 2003).
Synthesis of Heterocyclic Compounds : It is used in the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds. These compounds have demonstrated antibacterial activity against various pathogens (Mistry & Desai, 2006).
Anti-Inflammatory Activity : Derivatives of this compound have been investigated for their anti-inflammatory activity, with a focus on molecular docking and pharmacophore modeling. This research emphasizes the significance of the compound's derivatives in the development of anti-inflammatory drugs (Shinde, Mas, & Patil, 2019).
Potential in Treating Breast Cancer : It has been explored in the context of developing selective estrogen receptor degraders (SERD) and antagonists for the treatment of ER+ breast cancer. This research is pivotal for advancing breast cancer therapeutics (Scott et al., 2020).
Oral Antibacterial Agent Development : The compound has been utilized in the design and synthesis of fluoroquinolones with improved oral absorption rates while maintaining antibacterial activities. This highlights its role in enhancing the pharmacokinetic properties of antibacterial drugs (Itoh et al., 2015).
Exploration as Triple Reuptake Inhibitors : The compound has been studied for the development of broad-spectrum antidepressants, emphasizing its potential in mental health treatment (Han et al., 2014).
作用機序
Target of Action
The primary target of 3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, regulating the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
This compound interacts with the histamine H3 receptor as an agonist . This means it binds to the receptor and activates it, leading to a series of intracellular events. The compound’s binding mode indicates key interactions similar to those attained by histamine .
Biochemical Pathways
Upon activation of the histamine H3 receptor, the compound affects the cyclic adenosine monophosphate (cAMP) pathway . This pathway is involved in many physiological processes, including the regulation of neurotransmitter release. The activation of the receptor can lead to changes in cAMP levels, which in turn can affect the release of neurotransmitters .
Pharmacokinetics
The compound has good metabolic stability and weak activity on cytochrome P450 enzymes . These properties are important for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and they contribute to its bioavailability .
Result of Action
The activation of the histamine H3 receptor by this compound can lead to various molecular and cellular effects. For example, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect .
生化学分析
Biochemical Properties
3-(3-Aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with histamine H3 receptors, acting as a high-affinity non-imidazole agonist . The interaction with histamine H3 receptors suggests that this compound can modulate neurotransmitter release and influence central nervous system activity. Additionally, it may interact with cytochrome P450 enzymes, affecting metabolic stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) response elements . By modulating these pathways, this compound can affect gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a partial agonist of histamine H3 receptors, binding to these receptors and modulating their activity . This interaction leads to changes in neurotransmitter release and subsequent alterations in gene expression. Additionally, the compound’s interaction with cytochrome P450 enzymes suggests a role in enzyme inhibition or activation, further influencing metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits good metabolic stability, with minimal degradation over extended periods . Long-term exposure to this compound in vitro and in vivo has been associated with sustained effects on cellular function, particularly in the central nervous system .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate neurotransmitter release without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes such as cytochrome P450 . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, particularly in the central nervous system. Understanding the transport and distribution mechanisms of this compound is crucial for its application in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Studies have shown that it predominantly localizes in the central nervous system, where it exerts its biochemical effects .
特性
IUPAC Name |
3-(3-aminoazetidin-1-yl)-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)3-11-1-4(10)2-11/h4H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALATVBCZZIFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


